Potassium tungstate

Descripción general

Descripción

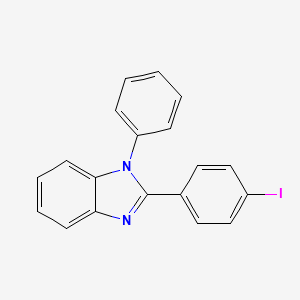

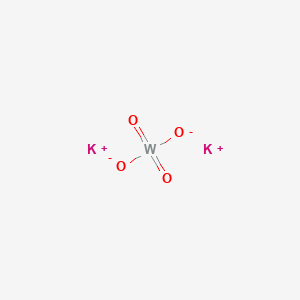

Potassium tungstate is a heavy, crystalline powder that is soluble in water but insoluble in alcohol . It has a molecular formula of K2WO4 and a molecular weight of 326.03 . It is used in various applications such as solar energy and water treatment. It also serves as an alkaloids precipitating agent and is used in bronze production and tungsten refining .

Synthesis Analysis

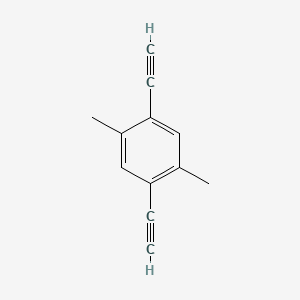

Potassium tungstate can be synthesized via the solvothermal method . A study presents the solvothermal synthesis of potassium niobium tungstate K2Nb10W7O47 nanoparticles, a novel material with remarkable electrocatalytic water splitting and supercapacitance properties .Molecular Structure Analysis

The molecular structure of potassium tungstate is represented by the formula K2WO4 . The potassium atom has a radius of 227.2 pm and a Van der Waals radius of 275 pm .Chemical Reactions Analysis

Tungstate, like molybdates, gives intensely blue solutions of complex tungstate (V,VI) when reduced by most organic materials . Unlike chromate, tungstate is not a good oxidizer, but like chromate, solutions of tungstate condense to give the isopolytungstates upon acidification .Physical And Chemical Properties Analysis

Potassium tungstate is a heavy, crystalline powder that is soluble in water but insoluble in alcohol . It has a melting point of 921 °C and a density of 3.12 g/mL at 25 °C . It has the lowest vapor pressure of all metals, the lowest compressibility, an extremely high density, a high modulus of elasticity, low thermal expansion, and high thermal conductivity .Aplicaciones Científicas De Investigación

Photoluminescent Materials

Potassium tungstate exhibits intriguing photoluminescent properties. When doped with other elements (such as europium or cerium), it can emit visible light upon excitation. Researchers have explored its use in phosphors for fluorescent lamps, X-ray screens, and scintillators in radiation detectors .

Electrochemical Energy Storage

Potassium tungstate-based materials have garnered attention for energy storage applications. These compounds can serve as electrode materials in supercapacitors and lithium-ion batteries. Their high surface area, excellent conductivity, and stability make them promising candidates for next-generation energy storage devices .

Catalysis

Potassium tungstate participates in various catalytic reactions. It acts as a heterogeneous catalyst for the oxidation of organic compounds, such as alcohols and aldehydes. Researchers explore its potential in green chemistry and sustainable processes .

Corrosion Inhibition

In the field of materials science, potassium tungstate has been investigated as a corrosion inhibitor for metals. Its ability to form protective layers on metal surfaces helps prevent corrosion, especially in aggressive environments .

Biomedical Applications

Tungsten compounds, including potassium tungstate, have shown promise in medicine. They exhibit antimicrobial properties and can inhibit bacterial growth. Additionally, they are being explored for targeted drug delivery systems due to their biocompatibility .

Photocatalysis

Potassium tungstate-based photocatalysts can harness solar energy for environmental remediation. They facilitate the degradation of organic pollutants in water and air through photocatalytic reactions. Researchers investigate their potential for sustainable water treatment .

Ion Exchange Resins

Potassium tungstate is used in ion exchange resins, which find applications in water purification, metal recovery, and separation processes. These resins selectively adsorb ions based on their charge and size .

Analytical Chemistry

In analytical laboratories, potassium tungstate serves as a reagent for precipitating cations. It forms insoluble tungstates with certain metal ions, aiding in their separation and identification .

Mecanismo De Acción

Target of Action

Potassium tungstate primarily targets the large-conductance voltage- and Ca2±dependent K+ (BK) channels . These channels play a crucial role in modulating the proliferation and function of vascular smooth muscle cells (VSMCs) . The presence of the regulatory β1 subunit is essential for the tungstate-mediated activation of BK channels in VSMCs .

Mode of Action

Potassium tungstate interacts with its targets in a β subunit- and Mg2±dependent manner . It induces a significant left shift in the voltage-dependent activation curve only in BK channels containing αβ1 or αβ4 subunits . This activation of BK channels by tungstate is enhanced at cytosolic Ca2+ levels reached during myocyte contraction . It’s important to note that this activation is prevented either by removal of cytosolic Mg2+ or by mutations rendering the channel insensitive to Mg2+ .

Biochemical Pathways

Potassium tungstate affects several phosphate-dependent intracellular functions, including energy cycling (ATP), regulation of enzyme activity (cytosolic protein tyrosine kinase [cytPTK] and tyrosine phosphatase), and intracellular secondary messengers (cyclic adenosine monophosphate [cAMP]) . It activates both the ERK1/2 pathway and the BKαβ1 potassium channel . This activation promotes G protein activation .

Result of Action

The molecular and cellular effects of potassium tungstate’s action include the activation of BK channels and the promotion of G protein activation . This leads to the phosphorylation of ERK and inhibits platelet-derived growth factor (PDGF)-stimulated cell proliferation in human vascular smooth muscle .

Action Environment

It’s known that tungsten, the main component of potassium tungstate, is an emerging environmental toxicant Therefore, environmental factors could potentially influence the action of potassium tungstate

Safety and Hazards

Propiedades

IUPAC Name |

dipotassium;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.W/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQNGTNRWPXMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

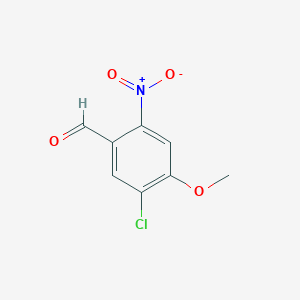

[O-][W](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White powder; Soluble in water; [Strem Chemicals MSDS] | |

| Record name | Potassium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium tungstate | |

CAS RN |

7790-60-5 | |

| Record name | Potassium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6VRM0OU6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: The molecular formula of potassium tungstate is K2WO4. Its molecular weight is 326.00 g/mol. []

A: Potassium tungstate crystallizes in the space group C2/m with cell parameters a = 12.39 Å, b = 6.105 Å, c = 7.560 Å, and β = 115.96°. The structure consists of layers parallel to (001) formed by WO4 tetrahedra surrounded by a hexagon of potassium ions. []

A: Studies have investigated the micro-Raman spectra of potassium tungstate under high pressure, revealing pressure sensitivities of its principal bands. [] Additionally, FTIR spectroscopy has been used to study synthesized potassium tungstate compounds, confirming the presence of specific anionic structures. []

A: Potassium tungstate has found application as a flame retardant for down feathers. This application demonstrates its stability at high temperatures (90–130 °C) in the presence of other chemical agents. []

A: Potassium tungstate acts as a promoter in silver catalysts for the direct oxidation of propylene to propylene oxide. The presence of both tungsten and potassium, potentially introduced together through potassium tungstate, enhances the catalyst's propylene oxide productivity, especially in the presence of carbon dioxide. []

A: Yes, potassium tungstate can catalyze the synthesis of silver nanoparticles at room temperature using ethylene glycol as both solvent and reducing agent. This method offers a surfactant-free route to produce fairly monodisperse silver nanoparticles with excellent catalytic activity for reactions like the reduction of 4-nitrophenol. []

A: Europium-doped potassium tungstate (K4–3x(WO4)2:Eu3+x) exhibits strong absorption in the ultraviolet region due to 4f-4f electron transitions of Eu3+ ions. This material also displays strong luminescence, and its crystal structure allows for high europium doping concentrations without significant concentration quenching. []

A: Introducing a small amount of samarium (Sm3+) acts as a sensitizer, enhancing the energy absorption peak around 405 nm. This modification allows for the adjustment of the excitation spectrum and further improves the material's potential for applications like white LEDs. []

A: Yes, potassium tungstate can be electrochemically converted into tungsten trioxide (WO3), a well-known electrochromic material. This process, starting from readily available tungsten filaments, offers a simple and inexpensive method for preparing WO3 films for electrochromic applications. []

A: Adding small amounts of potassium tungstate to the electrolyte during the cycling of nickel hydroxide films can improve their electrochromic characteristics, especially under galvanostatic regimes. This improvement is likely due to modifications in the film's physico-chemical properties induced by potassium tungstate. []

A: Yes, research has explored the behavior of potassium tungstates during electrochemical lithium insertion. These studies aim to understand the material's potential for use in lithium-ion battery electrodes. []

A: While research on potassium tungstate primarily focuses on its material properties and applications, some studies have investigated its effects in biological contexts. For instance, research has explored its role in the oxidation of carbohydrates by hydrogen peroxide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

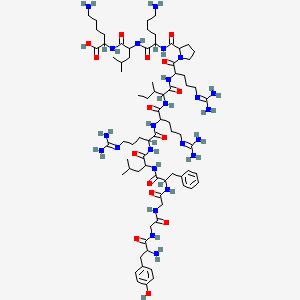

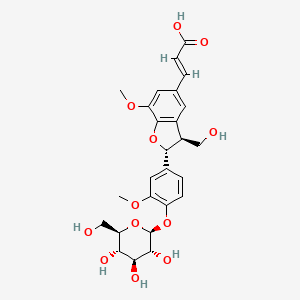

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

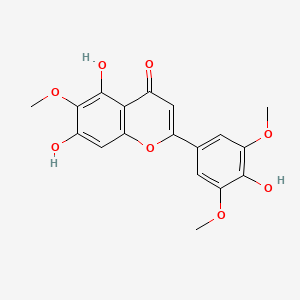

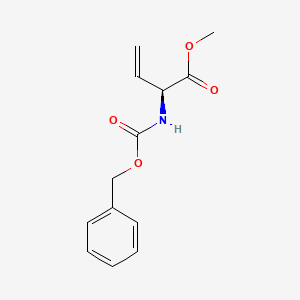

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)